molecular formula C20H20O3 B12554557 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester CAS No. 148355-33-3

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester

Cat. No.: B12554557
CAS No.: 148355-33-3
M. Wt: 308.4 g/mol
InChI Key: PWEFWRICQRAAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester is an organic compound with a complex structure. It belongs to the class of furan derivatives, which are known for their aromatic properties and potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a furan ring, a carboxylic acid group, and ethyl ester functionalities, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 3-Furancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-4-oxo-, ethyl ester
  • 2-Methyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid ethyl ester
  • 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

Compared to similar compounds, 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester is unique due to the presence of two phenyl groups attached to the furan ring. This structural feature enhances its aromaticity and potential for π-π interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

148355-33-3

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 5-methyl-2,2-diphenyl-3H-furan-4-carboxylate

InChI

InChI=1S/C20H20O3/c1-3-22-19(21)18-14-20(23-15(18)2,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3

InChI Key

PWEFWRICQRAAON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(C1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.